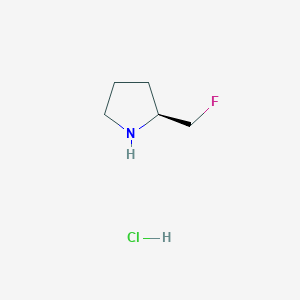

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride

描述

Molecular Architecture and Stereochemical Configuration

This compound possesses a molecular formula of C5H11ClFN with a molecular weight of 139.60 grams per mole. The compound is catalogued under Chemical Abstracts Service number 787564-55-0 and is systematically named as (2S)-2-(fluoromethyl)pyrrolidine hydrochloride according to International Union of Pure and Applied Chemistry nomenclature. The molecular structure consists of a five-membered pyrrolidine ring featuring a fluoromethyl substituent at the second carbon position, with the hydrochloride salt providing enhanced stability and solubility characteristics.

The stereochemical configuration of this compound is defined by the (S)-absolute configuration at the second carbon of the pyrrolidine ring, which is determined by the Cahn-Ingold-Prelog priority rules. The parent compound (2S)-2-(Fluoromethyl)pyrrolidine has a molecular weight of 103.14 grams per mole and is identified by Chemical Abstracts Service number 460748-85-0. The presence of the fluoromethyl group introduces significant steric and electronic effects that influence the overall molecular conformation and biological activity.

The pyrrolidine scaffold itself represents one of the most versatile nitrogen-containing heterocycles in medicinal chemistry, characterized by its saturated five-membered ring structure that provides sp³-hybridization and contributes to three-dimensional molecular coverage. The non-planarity of the pyrrolidine ring system enables a phenomenon known as pseudorotation, which allows for dynamic conformational flexibility that can be strategically controlled through appropriate substituent selection. This characteristic is particularly important for this compound, where the fluoromethyl substituent can influence ring puckering and conformational preferences.

The molecular geometry can be described using the InChI identifier: InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1, which provides a complete description of the atomic connectivity and stereochemical information. The corresponding InChI Key AUADADXQUIBHDA-JEDNCBNOSA-N serves as a unique molecular identifier for database searches and computational studies.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals important structural details regarding molecular packing and intermolecular interactions. While specific single-crystal X-ray diffraction data for this exact compound was not available in the current literature, related pyrrolidine derivatives provide valuable insights into the expected crystallographic behavior. Studies on similar fluorinated pyrrolidine compounds demonstrate that these molecules typically exhibit envelope conformations in the solid state, with the fluorine substituent influencing the degree of ring puckering.

The crystal packing of pyrrolidine derivatives is generally characterized by hydrogen bonding networks involving the nitrogen atom and halide ions in hydrochloride salts. For this compound, the expected hydrogen bonding pattern would involve NH⁺...Cl⁻ interactions that stabilize the crystal lattice structure. Additionally, weak intermolecular interactions such as CH...F contacts may contribute to the overall crystal stability, as observed in related fluorinated heterocycles.

Conformational analysis of the pyrrolidine ring system reveals that the presence of the fluoromethyl substituent at the 2-position creates steric constraints that favor specific ring conformations. The fluorine atom, being highly electronegative, introduces both steric and electronic effects that can stabilize certain conformational states while destabilizing others. Computational studies on related pyrrolidine derivatives suggest that fluorine substitution generally reduces conformational flexibility compared to unsubstituted analogs.

The stereochemistry at the 2-carbon position is crucial for determining the overall molecular shape and potential biological activity. The (S)-configuration places the fluoromethyl group in a specific spatial orientation relative to the pyrrolidine nitrogen, creating a defined three-dimensional architecture that is essential for enantioselective protein interactions. This stereochemical feature is particularly important in pharmaceutical applications where enantiomeric selectivity can dramatically influence biological activity and safety profiles.

Spectroscopic Profiling (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential information for structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation, with ¹H, ¹³C, and ¹⁹F nuclear magnetic resonance providing complementary information about the molecular structure and dynamics.

¹H Nuclear magnetic resonance spectroscopy of this compound would be expected to show characteristic signals for the pyrrolidine ring protons and the fluoromethyl group. The pyrrolidine ring protons typically appear as complex multiplets in the region of 1.5 to 3.5 parts per million, with the 2-position proton showing coupling to both ring protons and the fluoromethyl group. The fluoromethyl protons would exhibit characteristic doublet splitting due to ¹H-¹⁹F coupling, typically appearing around 4.5 parts per million with a coupling constant of approximately 47 hertz.

¹³C Nuclear magnetic resonance analysis provides information about the carbon framework of the molecule. The pyrrolidine ring carbons would appear in the typical aliphatic region (20-60 parts per million), with the 2-carbon showing characteristic doublet splitting due to ¹³C-¹⁹F coupling. The fluoromethyl carbon would appear as a doublet around 85 parts per million with a large ¹³C-¹⁹F coupling constant of approximately 170 hertz, consistent with directly bonded carbon-fluorine interactions.

¹⁹F Nuclear magnetic resonance spectroscopy is particularly valuable for fluorinated compounds, providing highly sensitive detection of fluorine environments. For this compound, the fluorine signal would typically appear around -230 parts per million relative to trichlorofluoromethane, showing coupling to adjacent protons and potentially long-range coupling to other nuclei.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular structure. The infrared spectrum of this compound would be expected to show NH stretching vibrations around 3000-3500 cm⁻¹ (broadened due to salt formation), CH stretching modes around 2800-3000 cm⁻¹, and CF stretching vibrations around 1000-1100 cm⁻¹. The presence of the hydrochloride salt would also manifest as additional vibrational modes associated with NH⁺...Cl⁻ interactions.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak for the parent compound would appear at mass-to-charge ratio 103 (corresponding to C5H10FN⁺), with characteristic fragmentation involving loss of the fluoromethyl group (mass loss of 33) and ring fragmentation patterns typical of pyrrolidine derivatives.

The following table summarizes key spectroscopic parameters for this compound:

| Spectroscopic Method | Key Parameters | Expected Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Fluoromethyl protons | 4.5 ppm (doublet, J = 47 Hz) |

| ¹H Nuclear Magnetic Resonance | Ring protons | 1.5-3.5 ppm (multiplets) |

| ¹³C Nuclear Magnetic Resonance | Fluoromethyl carbon | 85 ppm (doublet, J = 170 Hz) |

| ¹³C Nuclear Magnetic Resonance | Ring carbons | 20-60 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine signal | -230 ppm |

| Infrared | NH stretch | 3000-3500 cm⁻¹ |

| Infrared | CF stretch | 1000-1100 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 103 |

Comparative Analysis with (R)-Enantiomer and Racemic Forms

The comparative analysis between this compound and its (R)-enantiomer reveals significant differences in three-dimensional molecular architecture despite identical molecular formulas and connectivity. The stereochemical inversion at the 2-carbon position creates mirror-image molecules that exhibit distinct spatial arrangements of the fluoromethyl substituent relative to the pyrrolidine nitrogen atom. This stereochemical difference is particularly important in biological systems where enantioselective proteins can distinguish between the two enantiomers, leading to dramatically different biological activities.

The (R)-enantiomer, while not extensively characterized in the available literature, would be expected to show identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, the optical rotation values would be equal in magnitude but opposite in sign, providing a straightforward method for enantiomeric differentiation using polarimetry. Additionally, the two enantiomers would exhibit different retention times when analyzed by chiral high-performance liquid chromatography or chiral gas chromatography.

Nuclear magnetic resonance spectroscopy would show virtually identical spectra for both enantiomers when analyzed in achiral solvents, as the chemical environments of corresponding atoms are essentially equivalent. However, significant differences would emerge when using chiral solvating agents or chiral shift reagents, which can create diastereomeric complexes with different nuclear magnetic resonance signatures. This technique is commonly employed for enantiomeric purity assessment and absolute configuration determination.

The racemic mixture of 2-(Fluoromethyl)pyrrolidine hydrochloride would contain equal proportions of both (S)- and (R)-enantiomers, resulting in an optically inactive compound with zero net optical rotation. The physical properties of the racemic mixture may differ from those of the pure enantiomers due to potential differences in crystal packing arrangements. In some cases, racemic compounds can form more stable crystal structures than the individual enantiomers, leading to higher melting points or different solubility characteristics.

From a pharmaceutical perspective, the stereochemical differences between the enantiomers can have profound implications for biological activity. Studies on related pyrrolidine derivatives have shown that even subtle changes in stereochemistry can dramatically alter receptor binding affinity, selectivity, and biological efficacy. For example, research has demonstrated that (S)-methylpyrrolidine versus (R)-methylpyrrolidine can exhibit completely different pharmacological profiles, with one enantiomer showing desired therapeutic effects while the other may be inactive or even exhibit unwanted side effects.

The following table presents a comparative analysis of key properties between the enantiomers and racemic form:

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| Molecular Formula | C5H11ClFN | C5H11ClFN | C5H11ClFN |

| Molecular Weight | 139.60 g/mol | 139.60 g/mol | 139.60 g/mol |

| Optical Rotation | [α]D = +X° | [α]D = -X° | [α]D = 0° |

| Nuclear Magnetic Resonance (achiral solvent) | Identical | Identical | Identical |

| Nuclear Magnetic Resonance (chiral solvent) | Distinct | Distinct | Overlapping signals |

| Chiral High-Performance Liquid Chromatography | Retention time t1 | Retention time t2 | Two peaks (t1, t2) |

| Biological Activity | Specific profile | Different profile | Combined effects |

The understanding of these stereochemical relationships is crucial for the development of this compound as a pharmaceutical intermediate or active compound. The ability to selectively synthesize and purify the desired enantiomer ensures optimal biological activity while minimizing potential unwanted effects associated with the opposite enantiomer. This enantiomeric selectivity represents a fundamental principle in modern pharmaceutical development, where single-enantiomer drugs are increasingly preferred over racemic mixtures for their improved safety and efficacy profiles.

属性

IUPAC Name |

(2S)-2-(fluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUADADXQUIBHDA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787564-55-0 | |

| Record name | (2S)-2-(fluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization and Fluorination Process

- Da Silva et al. demonstrated a six-step synthesis of polyhydroxylated pyrrolidines starting from chiral Morita–Baylis–Hillman adducts, involving ozonolysis, stereoselective ketone reduction with zinc borohydride, and final cyclization.

- The key intermediate pyrrolidone was silylated, reduced with borane-dimethyl sulfide, and deprotected to yield the target compound with high stereoselectivity.

Catalytic Halogenation and Fluorination in Pyridine Derivatives (Related Fluorinated Heterocycles)

- Vapor-phase chlorination/fluorination techniques using iron fluoride catalysts at temperatures around 320–450°C yield trifluoromethylpyridines with controlled substitution patterns.

- The reaction parameters such as temperature and molar ratio of chlorine to fluorine gases influence the product distribution, as summarized in the following data table:

| Substrate | Reaction Temp. (°C) | Major Product Type | Yield (GC PA%) |

|---|---|---|---|

| 3-Picoline | 335 (CFB phase), 320 (Empty phase) | Trifluoromethylpyridine (TF) | 86.4% |

| 3-Picoline | 380, 380 | Chloro(trifluoromethyl)pyridine (CTF) | 64.1% |

| 2-Picoline | 350–360 | TF type | 71.3% |

| 2-Picoline | 450 | CTF type | 62.2% |

Abbreviations: CFB = catalyst fluidized bed; GC PA% = gas chromatography peak area percent.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation + Stereoselective Fluorination | Chiral aldehydes, amino alcohols | Fluorinating agents (DAST, Deoxo-Fluor) | Mild to moderate temperature; multi-step | High stereochemical control | Multi-step, requires chiral precursors |

| Vapor-phase Halogenation/Fluorination (Aromatic systems) | Picolines and derivatives | Cl2, F2 gases, FeF3 catalyst | High temperature (>300°C) | One-step halogenation/fluorination | High temperature, by-product formation |

| Reduction of Pyrrolidone Intermediates | Pyrrolidone derivatives | Borane-dimethyl sulfide | Room temp to 60°C | Efficient reduction and fluorination | Requires preparation of pyrrolidone intermediates |

化学反应分析

Types of Reactions

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the fluoromethyl group or reduction of other functional groups present in the molecule.

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of de-fluorinated pyrrolidine derivatives.

科学研究应用

Medicinal Chemistry

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is utilized as a building block in the synthesis of various pharmaceuticals. Its structural similarity to natural substrates allows it to be incorporated into complex molecules aimed at drug development.

- Fluorinated Pharmaceuticals : The compound serves as an intermediate in the synthesis of fluorinated drugs that can enhance pharmacological properties such as bioavailability and metabolic stability.

Biological Studies

The compound has shown promise in biological applications, particularly in enzyme inhibition and receptor binding studies.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like epilepsy and pain management.

- Receptor Binding : Its ability to mimic natural substrates allows it to bind effectively to various receptors, which could lead to modulation of physiological responses.

Anticonvulsant Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance:

- A study published in December 2021 showed that derivatives of this compound effectively reduced seizure activity in animal models, suggesting its potential utility in treating epilepsy.

Pain Modulation

The compound has been implicated in modulating pain responses, showing effectiveness in models of neuropathic and inflammatory pain:

- Research using the formalin-induced pain model indicated that related compounds significantly reduced pain responses compared to controls, highlighting their potential for clinical applications in pain management.

Antibacterial Properties

Some derivatives of pyrrolidine compounds have exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticonvulsant Efficacy : A recent study demonstrated significant anticonvulsant effects with median effective doses calculated for several related compounds, indicating favorable safety profiles for future therapeutic use.

- Pain Response Studies : Research involving pain models showed that compounds related to this compound significantly reduced pain responses compared to controls, suggesting their utility in clinical settings.

- Antibacterial Activity : In vitro evaluations revealed strong antibacterial properties against resistant strains, emphasizing the potential for developing new therapeutic agents based on this compound's structure.

作用机制

The mechanism of action of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Key Observations :

- Fluorine vs. Chlorine : The fluoromethyl group in the target compound confers lower steric hindrance and higher electronegativity compared to the chloromethyl analog, favoring hydrogen-bonding interactions in catalytic systems.

- Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl and 2-methoxyphenyl analogs exhibit distinct pharmacological profiles due to aromatic π-π stacking and methoxy-group solubility enhancements, unlike the aliphatic fluoromethyl group.

- Functional Group Diversity : The fluorobenzyl-carboxylic acid derivative (CAS: 1217651-48-3) demonstrates how additional functional groups expand utility in enzyme inhibition.

Physicochemical Properties

- Polarity: The fluoromethyl group increases polarity compared to non-fluorinated analogs, as evidenced by lower logP values in computational models.

- Stability : Hydrochloride salts of pyrrolidine derivatives generally exhibit superior crystallinity and thermal stability, as shown in X-ray studies of related compounds like (S)-2-silylpyrrolidinium salts.

生物活性

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, applications in research, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a fluoromethyl group at the second position, making it a hydrochloride salt. Its molecular formula is CHClF, with a molecular weight of approximately 139.60 g/mol. The presence of the fluoromethyl group enhances its binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes, particularly those involved in metabolic pathways. The fluoromethyl substitution can increase the compound's potency and selectivity by enhancing its binding interactions.

- Receptor Binding : It acts as a structural mimic of natural substrates, allowing it to bind effectively to various receptors, which may lead to modulation of physiological responses.

Biological Activity and Applications

Research has indicated several areas where this compound demonstrates significant biological activity:

- Anticonvulsant Activity : In vivo studies have shown that compounds similar to this compound exhibit anticonvulsant properties. These compounds were tested in models such as the maximal electroshock seizure (MES) test and showed promising results in reducing seizure activity .

- Pain Modulation : The compound has been implicated in pain response modulation, demonstrating effectiveness in models of neuropathic pain and inflammatory pain . This suggests potential applications in pain management therapies.

- Antibacterial Properties : Some derivatives of pyrrolidine compounds have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound could be explored for developing new antibacterial agents .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHClF | Fluoromethyl group enhances binding affinity | Anticonvulsant, analgesic |

| (R)-2-(Fluoromethyl)pyrrolidine hydrochloride | CHClF | Enantiomer with different pharmacological profiles | Varies based on stereochemistry |

| (S)-2-(Trifluoromethyl)pyrrolidine hydrochloride | CHClF | Trifluoromethyl group may enhance biological activity | Potentially higher potency due to electronegative influence |

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study published in December 2021 explored various pyrrolidine derivatives, including those similar to this compound. The findings indicated significant anticonvulsant effects, with median effective doses calculated for several compounds showing favorable safety profiles .

- Pain Response Studies : Research involving the formalin-induced pain model demonstrated that compounds related to this compound significantly reduced pain responses compared to controls, suggesting their potential utility in clinical pain management .

- Antibacterial Activity : In vitro evaluations revealed that certain pyrrole derivatives exhibited MIC values indicating strong antibacterial properties against resistant strains, highlighting the potential for developing new therapeutic agents based on the structure of this compound .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of (S)-2-(fluoromethyl)pyrrolidine hydrochloride, and how do they influence its reactivity in organic synthesis?

- Answer: The compound’s molecular formula (C₅H₁₀FClN) and molecular weight (149.6 g/mol) are critical for stoichiometric calculations. Its hydrochloride salt form enhances water solubility, facilitating reactions in polar solvents. Stability under acidic conditions is vital for reactions like nucleophilic substitutions or ring-opening transformations. The fluoromethyl group increases electrophilicity, making it useful in fluorinated intermediate synthesis .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: Two primary methods include:

- Chiral Resolution: Starting from racemic 2-(fluoromethyl)pyrrolidine, chiral acids (e.g., tartaric acid) resolve enantiomers, followed by HCl salt formation .

- Asymmetric Synthesis: Catalytic hydrogenation of fluorinated pyrroline precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee) .

- Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | ee (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Chiral Resolution | 60–70 | >99 | Tartaric acid, HCl gas | |

| Asymmetric Hydrogenation | 75–85 | 95–98 | Ru-BINAP, H₂ (50 psi) |

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during large-scale synthesis of this compound?

- Answer:

- Dynamic Kinetic Resolution (DKR): Use palladium catalysts to racemize undesired (R)-isomers during synthesis, maximizing yield and ee .

- Crystallization Control: Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the (S)-enantiomer .

- Analytical Validation: Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., δ 4.5–5.0 ppm for fluoromethyl protons) .

- Mass Spectrometry (MS): ESI-MS (m/z 149.6 [M+H]⁺) verifies molecular weight .

- HPLC: Chiral columns assess enantiopurity (>98% ee) .

- X-ray Diffraction: Resolves absolute stereochemistry for crystallized samples .

Q. How do researchers address contradictions in reported reaction yields for fluoromethyl-pyrrolidine derivatives?

- Answer:

- Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, catalyst loading) from literature .

- Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., defluorination or ring-opening products) .

- Computational Modeling: DFT studies predict competing pathways (e.g., SN2 vs. elimination) to optimize selectivity .

Methodological Considerations

Q. What strategies mitigate hydrolysis of the fluoromethyl group in aqueous reaction systems?

- Answer:

- Low-Temperature Reactions: Conduct reactions at 0–5°C to slow hydrolysis .

- Protecting Groups: Temporarily protect the fluoromethyl group with silyl ethers (e.g., TBSCl) in basic conditions .

- Non-Aqueous Solvents: Use anhydrous THF or DMF to minimize water contact .

Q. How does the hydrochloride salt form impact the compound’s application in peptide coupling reactions?

- Answer: The HCl salt enhances solubility in polar aprotic solvents (e.g., DMF), facilitating carbodiimide-mediated couplings. However, residual HCl may protonate amine nucleophiles; neutralize with bases (e.g., DIPEA) before coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。